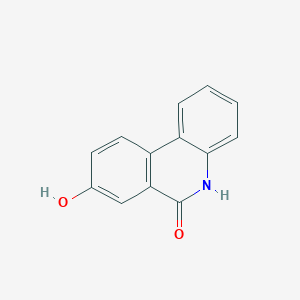

8-Hydroxyphenanthridin-6(5H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64352-54-1 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

8-hydroxy-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H9NO2/c15-8-5-6-9-10-3-1-2-4-12(10)14-13(16)11(9)7-8/h1-7,15H,(H,14,16) |

InChI Key |

CVKWKDYDNQMKTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Hydroxyphenanthridin 6 5h One and Its Derivatives

Transition-Metal-Catalyzed Synthetic Strategies for Phenanthridinones

The development of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and phenanthridinones are no exception. nih.govmdpi.com These methods often involve the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a highly efficient and controlled manner. nih.govmdpi.com Palladium, in particular, has emerged as a versatile catalyst for these transformations. thieme-connect.comnih.govthieme-connect.comacs.orgacs.org

Palladium-Catalyzed Cyclization and Annulation Reactions.nih.govacs.orgacs.orgrsc.orgnih.govtcichemicals.com

Palladium-catalyzed reactions are at the forefront of modern phenanthridinone synthesis, enabling the construction of the tricyclic core through various cyclization and annulation strategies. nih.govacs.orgacs.orgrsc.orgnih.govtcichemicals.com These reactions offer significant advantages in terms of efficiency, functional group tolerance, and atom economy.

A particularly powerful strategy in modern organic synthesis is the direct functionalization of otherwise inert C-H bonds. rsc.orgnih.gov Palladium-catalyzed C-H activation has become a cornerstone for the synthesis of phenanthridinones, allowing for the construction of the heterocyclic system from readily available starting materials without the need for pre-installed activating groups. nih.govnih.govresearchgate.net This approach is highly atom-economical and can proceed through various mechanisms, often involving the formation of a palladacycle intermediate. nih.gov

One notable example involves the intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides. thieme-connect.comnih.gov This method, catalyzed by palladium, proceeds through a dual C-H bond activation to efficiently generate phenanthridinone derivatives. thieme-connect.comthieme-connect.comnih.gov The use of N-methoxybenzamides as substrates has also proven effective in palladium-catalyzed C-H activation/annulation reactions with aryl boronic acids or aryl silanes. nih.gov

| Catalyst | Reactant 1 | Reactant 2 | Key Feature | Ref |

| Palladium | Aryl Iodide | Aryl Carbamic Chloride | Dual C-H bond activation | thieme-connect.comnih.gov |

| Palladium | N-methoxybenzamide | Aryl Boronic Acid | C-H activation/annulation | nih.gov |

| Palladium | N-methoxybenzamide | Aryl Silane | C-H activation/annulation | nih.gov |

The construction of the phenanthridinone skeleton often relies on the strategic formation of both an aryl-aryl (C-C) and a nitrogen-aryl (C-N) bond. nih.gov Transition metal-mediated coupling reactions are powerful tools for achieving this, offering high efficiency and compatibility with a wide range of functional groups. nih.gov These reactions can be performed in a one-pot fashion or as separate steps. nih.gov

Palladium-catalyzed reactions have been instrumental in this area. For instance, the synthesis of phenanthridinones can be achieved through the coupling of 2-halobenzoates with aromatic boronic acids, although early iterations of this method resulted in low yields. nih.gov More recent developments have focused on intramolecular C-H arylation of N-aryl-2-halobenzamides. For example, N-(2-chlorophenyl)benzamides can undergo intramolecular C-H arylation in the presence of a palladium catalyst and a suitable base to afford the corresponding phenanthridinones. nih.gov

| Reactant Type 1 | Reactant Type 2 | Catalyst System | Bond Formed | Ref |

| 2-Halobenzoate | Aromatic Boronic Acid | Palladium | Aryl-Aryl | nih.gov |

| N-Aryl-2-halobenzamide | - | Palladium/Base | Nitrogen-Aryl (intramolecular) | nih.gov |

Decarboxylative coupling has emerged as a valuable strategy in organic synthesis, utilizing readily available carboxylic acids as coupling partners. wikipedia.orgrsc.org This approach avoids the use of organometallic reagents and often proceeds under relatively mild conditions. wikipedia.org In the context of phenanthridinone synthesis, palladium-catalyzed intramolecular decarboxylative coupling of arene carboxylic acids with aryl bromides has been successfully employed to yield the cyclized heterocycle. nih.gov

Another innovative approach involves the decarboxylative cross-coupling of carboxylic acids with isocyanides, which can be a versatile method for forming amide bonds. nih.gov While not a direct cyclization to phenanthridinone, this methodology highlights the potential of decarboxylative strategies in forming key precursors. A transition-metal-free approach for the synthesis of phenanthridinones has also been developed, involving the Na2S2O8-promoted decarboxylative cyclization of biaryl-2-oxamic acid under radical conditions. acs.org

| Reaction Type | Reactants | Catalyst/Promoter | Key Transformation | Ref |

| Intramolecular Decarboxylative Coupling | Arene Carboxylic Acid, Aryl Bromide | Palladium | C-C bond formation | nih.gov |

| Decarboxylative Cyclization | Biaryl-2-oxamic Acid | Na2S2O8 | Intramolecular amidation | acs.org |

Dehydrogenative annulation represents a highly efficient and atom-economical approach to constructing cyclic systems. nih.gov This strategy involves the formation of new bonds through the removal of hydrogen, often facilitated by a transition metal catalyst. A novel palladium-catalyzed intermolecular dehydrogenative annulation of aryl iodides and aryl carbamic chlorides has been developed for the efficient synthesis of phenanthridinone derivatives. rsc.orgnih.gov This reaction proceeds via a dual C-H bond activation mechanism and offers a practical route to a diverse range of phenanthridinones. thieme-connect.comrsc.orgnih.gov

Visible light has also been utilized to promote a dehydrogenative C-H carbonylative lactamization of 2-arylanilines, using DMF as the carbonyl source, to produce phenanthridinones. organic-chemistry.org This reaction is driven forward by the irreversible release of hydrogen gas. organic-chemistry.org

| Reaction | Reactants | Catalyst/Promoter | Key Feature | Ref |

| Intermolecular Dehydrogenative Annulation | Aryl Iodides, Aryl Carbamic Chlorides | Palladium | Dual C-H activation | rsc.orgnih.gov |

| Dehydrogenative C-H Carbonylative Lactamization | 2-Arylanilines | Visible Light, KOtBu | Use of DMF as carbonyl source | organic-chemistry.org |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for building molecular complexity. A notable MCR for phenanthridinone synthesis involves a palladium-catalyzed process that combines anilines, carbon monoxide (CO), and an aryne precursor. nih.govacs.org This method allows for the straightforward assembly of the phenanthridinone skeleton through a C-H bond activation pathway, avoiding the need for pre-functionalized substrates. nih.gov The reaction is versatile, accommodating a wide range of anilines and arynes to produce diverse phenanthridinone derivatives. nih.govacs.org

In a typical reaction, the palladium catalyst facilitates the coupling of the aniline, the aryne (generated in situ), and carbon monoxide to construct the central lactam ring. nih.gov Mechanistic studies suggest the formation of a key palladium dimer intermediate which then reacts to yield the final phenanthridinone product. nih.gov This MCR strategy has been successfully applied to the efficient synthesis of natural products. nih.govacs.org

| Catalyst | Reactants | Key Features | Ref. |

| Pd(OAc)₂ / CuF₂ | Aniline, CO, Aryne Precursor | One-pot C-H activation, high efficiency, broad substrate scope. | nih.govacs.org |

| Ca(II) | ortho-aminoacetophenone, ethyl cyanoacetate, sulfur, alkyne | Oxidative one-pot domino sequence under pressure. | nih.gov |

Copper-Mediated Cyclization Reactions

Copper catalysis offers a more economical and sustainable alternative to palladium for the synthesis of phenanthridinones. Efficient methods have been developed that utilize copper catalysts for intramolecular C-H amidation or annulation reactions.

One prominent method involves the ligand-free copper-catalyzed cascade reaction of 2-cyanobiphenyls. rsc.orgyoutube.com This procedure facilitates a C-O and C-N bond coupling sequence to afford (NH)-phenanthridinones in moderate to good yields. rsc.orgyoutube.com The reaction is tolerant of a wide variety of substrates and has been applied to the synthesis of natural alkaloids like crinasiadine (B1194221) and trisphaeridine. youtube.com The process typically uses a simple copper salt, such as copper(I) iodide (CuI), with a base like sodium hydroxide (B78521) in a suitable solvent. youtube.com

Another approach is the copper-catalyzed intramolecular cyclization of 2-phenylbenzamides, using air as a green oxidant. thieme-connect.de Various ligands, including 1,10-phenanthroline (B135089) and L-proline, can be used to facilitate the transformation. thieme-connect.de Additionally, decarboxylative copper-mediated couplings of benzamides with ortho-nitrobenzoic acid salts have been reported as a viable route to the phenanthridinone core. nih.gov

| Catalyst / Reagents | Starting Material | Key Features | Ref. |

| CuI / NaOH | Substituted 2-cyanobiphenyl | Ligand-free, cascade C-O/C-N coupling, synthesis of (NH)-phenanthridinones. | rsc.orgyoutube.com |

| Copper Catalyst / KOt-Bu / Air | 2-phenylbenzamide | Use of air as the oxidant, various ligands applicable. | thieme-connect.de |

Rhodium-Catalyzed Transformations

While rhodium catalysis is a powerful tool for various organic transformations, particularly C-H activation, its application in the direct synthesis of the phenanthridinone core via cyclization is not as extensively documented as methods using palladium or copper. nih.govorganic-chemistry.org Research in rhodium catalysis has largely focused on other annulation reactions to form related heterocyclic structures like isoquinolones, quinolizinones, and indenones. acs.orgrsc.orgnih.govnih.gov

These transformations often proceed via chelation-assisted C-H activation, where a directing group on the substrate coordinates to the rhodium(III) catalyst, facilitating the activation of a specific C-H bond. nih.govnih.gov The resulting rhodacycle intermediate can then react with coupling partners such as alkynes or alkenes. nih.govacs.orgnih.gov For instance, Rh(III)-catalyzed [4+2] cycloaddition of N-(pivaloyloxy)benzamides with gases like ethylene (B1197577) and propyne (B1212725) provides access to dihydroisoquinolones and methylisoquinolones. nih.gov Similarly, the annulation of N-iminopyridinium ylides with alkynes, catalyzed by Rh(III), yields isoquinolones through a process involving N-N bond cleavage where the ylide acts as an internal oxidant. rsc.org

Furthermore, rhodium catalysts, especially dirhodium complexes like Rh₂(OAc)₄ and Rh₂(esp)₂, are highly effective in promoting C-H amination reactions through the generation of rhodium nitrenoid intermediates. rowan.edu These reactions are valuable for synthesizing various nitrogen-containing heterocycles, though direct application to form the six-membered lactam of phenanthridinone from a biphenyl (B1667301) precursor remains a developing area. rowan.edu The potential for rhodium-catalyzed C-H functionalization suggests that future developments may lead to novel and efficient routes for phenanthridinone synthesis.

Other Transition-Metal Catalysis in Phenanthridinone Synthesis

Palladium stands out as the most versatile transition metal for phenanthridinone synthesis beyond its use in multicomponent reactions. Palladium-catalyzed reactions often rely on C-H activation or the coupling of pre-halogenated substrates.

A direct and straightforward approach involves the palladium-catalyzed annulation of N-substituted 2-bromobenzamides with 2-bromobenzoic acids. This protocol provides controlled access to a range of functionalized phenanthridin-6(5H)-ones in good yields. Mechanistic studies propose two plausible pathways: one involving an aryne intermediate and another proceeding through a Pd(II)/Pd(IV) catalytic cycle.

Dehydrogenative coupling represents another powerful palladium-catalyzed strategy. The intramolecular C-H arylation of N-arylbenzamides is a common route. For instance, palladium-catalyzed cyclization of N-aryl-2-aminopyridine with 2-iodobenzoic acid via C(sp²)-H bond activation proceeds smoothly, even in water, with low catalyst loading. nih.gov The use of N-methoxybenzamides has also been a fruitful avenue for developing C-H activation methodologies for phenanthridinone synthesis. nih.gov

| Catalyst / Reagents | Starting Materials | Key Features | Ref. |

| Pd(OAc)₂ / PPh₃ / Cs₂CO₃ | 2-bromobenzamide, o-bromobenzoic acid | Annulation via dual oxidative addition or aryne pathway, good yields (59-88%). | |

| Pd-catalyst | N-aryl-2-aminopyridine, 2-iodobenzoic acid | C(sp²)-H bond activation, low catalyst loading, proceeds in water. | nih.gov |

Transition-Metal-Free and Environmentally Conscious Synthetic Pathways

Photocatalyzed and Visible-Light-Initiated Cyclizations

In recent years, photocatalysis has emerged as a powerful, green alternative for synthesizing phenanthridinones, avoiding the use of transition metals and often proceeding under mild, room temperature conditions. These methods typically utilize visible light to promote the direct oxidative C-H amidation of N-aryl biphenylcarboxamides. acs.org

A common strategy employs an organic photocatalyst, such as 1-chloroanthraquinone (B52148) or Eosin Y, which, upon irradiation with visible light (e.g., blue LEDs), can initiate a proton-coupled electron transfer (PCET) from the N-H bond of the amide substrate. nih.govrowan.edu This generates a key amidyl radical intermediate that undergoes intramolecular cyclization onto the adjacent aryl ring. Subsequent oxidation, often with molecular oxygen from the air acting as the terminal oxidant, leads to the aromatic phenanthridinone product. The reaction's reliance on a radical mechanism is supported by experiments showing its suppression in the presence of radical scavengers like TEMPO. This approach is valued for its operational simplicity and alignment with the principles of green chemistry.

| Catalyst / Conditions | Starting Material | Key Features | Ref. |

| 1-chloroanthraquinone / Visible Light / K₂CO₃ | N-aryl biphenylcarboxamide | Transition-metal-free, room temperature, direct C-H amidation via amidyl radical. | acs.org |

| Ir(ppy)₃ / Blue LED / Phosphate Base | N-aryl biphenylcarboxamide | Visible-light promoted, generation of amidyl radical via PCET. | |

| UV Irradiation (450 W Hg lamp) / t-BuOH | Biphenyl-2-carbaldehyde O-acetyl oxime | Metal-free, formation of phenanthridines via iminyl radical intermediate. | organic-chemistry.org |

Radical-Mediated Annulations and Cyclizations

Radical cyclizations provide a powerful and versatile method for constructing the phenanthridinone ring system, often under mild conditions and with high functional group tolerance. These reactions hinge on the generation of a reactive radical species that initiates an intramolecular cyclization cascade.

Many of the photocatalyzed methods described previously are, in fact, radical-mediated reactions, proceeding through an amidyl radical intermediate. For example, visible-light-induced homolytic cleavage of the N-H bond in amide precursors generates the necessary amidyl radical for the subsequent C-N bond formation. nih.gov

Beyond photocatalysis, radicals can be generated using chemical initiators or mediators. A transition-metal-free approach employs N-iodosuccinimide (NIS) to generate an N-iodinated amide, which undergoes thermal homolytic cleavage to produce an amide N-radical. nih.gov This radical then cyclizes onto the aromatic ring to form the phenanthridinone skeleton. nih.gov Another strategy involves the Na₂S₂O₈-promoted decarboxylative cyclization of biaryl-2-oxamic acids, which also proceeds through a radical pathway. nih.gov

Furthermore, radical tandem reactions offer efficient routes to substituted phenanthridines. One such method involves the Mn(III)-mediated oxidative ring-opening of cyclopropanols to generate β-keto radicals, which can be trapped by biaryl isonitriles in a tandem cyclization to yield phenanthridine (B189435) derivatives. nih.gov

| Radical Generation Method | Precursor | Key Features | Ref. |

| Visible-Light Photocatalysis | N-aryl biphenylcarboxamide | Metal-free generation of amidyl radicals for C-H amidation. | nih.gov |

| N-Iodosuccinimide (NIS) / Heat | N-arylbenzamide | Thermal generation of N-radicals for intramolecular cyclization. | nih.gov |

| Mn(OAc)₃ | Cyclopropanol + Biaryl Isonitrile | Generation of β-keto radical for tandem cyclization. | nih.gov |

| Na₂S₂O₈ | Biaryl-2-oxamic acid | Decarboxylative radical cyclization. | nih.gov |

Base-Promoted Intramolecular Arylation and Cyclization

Base-promoted intramolecular cyclization represents a powerful and often transition-metal-free approach to constructing the phenanthridinone core. This strategy typically involves the formation of a key C-C or C-N bond to close the central ring of the tricycle.

A notable example involves the use of potassium tert-butoxide (KOtBu) in a solvent like dimethylformamide (DMF) to promote the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones, yielding phenanthrene (B1679779) derivatives. rsc.org This method, proceeding through a proposed free-radical pathway, highlights the utility of a strong base to facilitate the necessary ring closure. rsc.org

In a related context for nitrogen-containing heterocycles, a system of 1,10-phenanthroline and KOtBu has been successfully employed for the intramolecular radical C-H arylation of N-(2-iodobenzyl)indoles. nih.gov This transition-metal-free reaction demonstrates the capacity of a base/ligand system to generate radical intermediates that lead to efficient cyclization. nih.gov The conversion of halohydrins to epoxides via base-promoted cyclization is another classic example of intramolecular reactivity driven by a base, where deprotonation of a hydroxyl group initiates an internal nucleophilic attack. youtube.com These principles can be extended to the synthesis of phenanthridinones, where a suitably positioned amide and aryl halide on a biphenyl framework can undergo intramolecular cyclization upon treatment with a strong base.

Table 1: Examples of Base-Promoted Intramolecular Cyclization Conditions

| Reactant Type | Base/Promoter | Solvent | Key Transformation | Ref. |

| 1,1'-Biphenyl aldehydes/ketones | KOtBu | DMF | Intramolecular cyclization to phenanthrenes | rsc.org |

| N-(2-iodobenzyl)indoles | KOtBu / 1,10-phenanthroline | Chlorobenzene | Intramolecular radical C-H arylation | nih.gov |

| Vicinal Halohydrins | Base (e.g., NaOH) | Various | Intramolecular Williamson ether synthesis to form epoxides | youtube.com |

Electro-Promoted Organic Transformations

Electrosynthesis is emerging as a sustainable and powerful tool in modern organic chemistry, utilizing electric current as a traceless and precisely controllable reagent. researchgate.netnih.gov This technique has found application in the synthesis of phenanthridinone scaffolds, offering mild reaction conditions and avoiding the need for chemical oxidants or metals.

One established method employs constant-potential electrolysis for the synthesis of phenanthridinones. organic-chemistry.org In this process, tetrabutylammonium (B224687) iodide (TBAI) serves a dual function as both a redox catalyst and a supporting electrolyte. organic-chemistry.org The reaction proceeds via an intramolecular C-H activation under mild conditions, achieving high current efficiency without the need for metal catalysts or external oxidants. organic-chemistry.org The use of electricity to generate reactive intermediates in a controlled manner is a key advantage, allowing for transformations that might be challenging with conventional methods. nih.gov The combination of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with tertiary nitrogen bases is another promising electrolyte system in electro-organic synthesis, which can help promote reactions by stabilizing ionic and radical intermediates. researchgate.net

Table 2: Key Features of Electro-Promoted Phenanthridinone Synthesis

| Parameter | Description | Advantage | Ref. |

| Method | Constant-Potential Electrolysis (CPE) | High selectivity, controlled potential | organic-chemistry.org |

| Catalyst/Electrolyte | Tetrabutylammonium iodide (TBAI) | Dual role, avoids metal contamination | organic-chemistry.org |

| Mechanism | Intramolecular C-H activation | High efficiency, mild conditions | organic-chemistry.org |

| Sustainability | Electric current as reagent | Traceless, reduces chemical waste | researchgate.netnih.gov |

Enantioselective and Stereocontrolled Synthesis of Phenanthridinone Frameworks

While many phenanthridinone structures are flat, sp2-hybridized molecules with broad bioactivity, they can suffer from poor therapeutic selectivity. nih.govdigitellinc.com Introducing chiral, three-dimensional sp3-hybridized centers, particularly all-carbon quaternary stereocenters, can generate more complex analogues with the potential for improved selectivity and potency. digitellinc.comnih.gov The enantioselective synthesis of such centers is a significant challenge due to steric hindrance. nih.gov

A powerful strategy to address this is the Birch-Heck sequence. nih.govdigitellinc.comnih.gov This multi-step process transforms simple starting materials like benzoic acid into complex phenanthridinone analogues containing a quaternary carbon. The key step is an intramolecular, desymmetrizing Mizoroki-Heck reaction, which establishes the absolute stereochemistry of the newly formed chiral center with good to very good enantioselectivity. nih.govnih.gov This pathway allows for the introduction of a variety of substituents on all three rings of the phenanthridinone core, demonstrating its versatility. nih.gov

Table 3: The Enantioselective Birch-Heck Sequence for Phenanthridinone Synthesis

| Step | Description | Purpose | Ref. |

| 1 | Birch Reduction-Alkylation | Starts with benzoic acid to create a quaternary center. | digitellinc.comnih.gov |

| 2 | Amide Coupling | Couples the product of Step 1 with an appropriate aminophenol derivative. | digitellinc.comnih.gov |

| 3 | Triflation | Converts the phenol (B47542) group into a triflate, an excellent leaving group for the Heck reaction. | nih.gov |

| 4 | Enantioselective Heck Reaction | An intramolecular, desymmetrizing Mizoroki-Heck reaction creates the phenanthridinone framework and sets the stereocenter. | nih.govnih.gov |

Synthetic Routes Towards Specific 8-Hydroxyphenanthridin-6(5H)-one Analogs

8-Hydroxyquinoline (B1678124) and its derivatives are versatile building blocks in synthetic chemistry due to their unique electronic and chelating properties. scispace.com They serve as valuable starting materials for a wide range of heterocyclic compounds with applications in medicinal chemistry and materials science. scispace.comnih.gov Synthesizing specific analogs like this compound can be envisioned by leveraging the reactivity of the 8-hydroxyquinoline core.

A plausible synthetic strategy would involve a multi-step sequence starting from 8-hydroxyquinoline. The synthesis of 5-substituted-8-hydroxyquinolines is well-established, often proceeding from 8-hydroxyquinoline itself or its halogenated derivatives. nih.gov For instance, a key intermediate could be formed by introducing an amino group at the 5-position of the 8-hydroxyquinoline ring. This could be followed by an amide coupling reaction with a 2-halobenzoic acid derivative (e.g., 2-iodobenzoic acid). The resulting N-(8-hydroxyquinolin-5-yl)-2-halobenzamide would then be a prime candidate for an intramolecular cyclization reaction, such as a base-promoted or metal-catalyzed C-N bond formation, to yield the target this compound scaffold. The hydroxyl group on the quinoline (B57606) may require protection during certain steps of the sequence. scispace.comnih.gov This approach leverages known transformations to build the complex phenanthridinone structure from a readily available starting material.

Chemical Reactivity and Derivatization of 8 Hydroxyphenanthridin 6 5h One

Electrophilic and Nucleophilic Substitution Patterns on the Phenanthridinone Core

The phenanthridinone core possesses a complex electronic landscape that influences its susceptibility to electrophilic and nucleophilic attack. The reactivity is a composite of the individual effects of the fused aromatic rings and the centrally located lactam (a cyclic amide) group.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.commasterorganicchemistry.comyoutube.com The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents already present on the ring. libretexts.org

In 8-hydroxyphenanthridin-6(5H)-one, the core structure contains two distinct ring systems with competing directing effects:

Ring A (the phenolic ring): The C-8 hydroxyl group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. This significantly increases the nucleophilicity of Ring A, particularly at the C-7 and C-9 positions, which are ortho to the hydroxyl group.

Ring C and the B-ring lactam: The amide functionality within the B-ring is an electron-withdrawing group, which deactivates the aromatic system towards electrophilic attack. This deactivating effect extends to both Ring A and Ring C.

Consequently, electrophilic substitution is overwhelmingly directed to the activated Ring A. The strong activating effect of the hydroxyl group is expected to overcome the deactivating influence of the lactam moiety, leading to substitution primarily at the C-7 and C-9 positions. Standard electrophilic reactions like Friedel-Crafts acylation and alkylation, which typically require a Lewis acid catalyst, would follow this substitution pattern. khanacademy.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common than EAS and typically requires an aromatic ring substituted with strong electron-withdrawing groups and a good leaving group (like a halide). youtube.com The electron-withdrawing lactam group in the phenanthridinone core makes the ring system more susceptible to nucleophilic attack than benzene (B151609) itself. While the parent phenanthridinone is generally unreactive towards nucleophiles without a leaving group, derivatized phenanthridinones (e.g., halophenanthridinones) can undergo SNAr. The electron-withdrawing nature of the lactam would stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the reaction.

Functionalization Reactions Involving the Hydroxyl Group at C-8 Position

The phenolic hydroxyl group at the C-8 position is a key site for derivatization. Its reactivity is analogous to that of other phenols, allowing for a range of functionalization reactions.

Etherification (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide or other electrophilic species to form an ether. This reaction is fundamental for introducing alkyl or substituted alkyl chains at the C-8 position.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. This allows for the introduction of a wide variety of acyl groups.

Protection: The hydroxyl group may need to be protected during certain synthetic steps to prevent unwanted side reactions. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, and silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)). These groups can be introduced under specific conditions and later removed selectively.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | 1. Base (NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Ether (-OR) |

| Esterification | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) / Base | Ester (-OCOR) |

| Silylation | Silyl Halide (e.g., TBDMSCl) / Base (e.g., Imidazole) | Silyl Ether (-OTBDMS) |

Modifications and Transformations of the Phenanthridinone Ring System

Halogenation and nitration are classic electrophilic aromatic substitution reactions used to functionalize the phenanthridinone core. masterorganicchemistry.com

Halogenation: The bromination of phenol (B47542) with bromine water is known to be a very rapid reaction, often leading to polybromination due to the strong activating nature of the hydroxyl group. khanacademy.orgyoutube.com In the case of this compound, the C-8 hydroxyl group is the dominant directing group. Therefore, bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) is expected to occur selectively at the positions ortho to the hydroxyl group, namely C-7 and C-9. Milder conditions would be required to achieve mono-substitution. Studies on the bromination of the parent phenanthridine (B189435) (without the hydroxyl or carbonyl groups) showed that substitution occurs at multiple positions (10 > 4 > 2), indicating the inherent reactivity of the different rings. researchgate.netcapes.gov.br However, the powerful C-8 OH group in the target molecule would override these weaker directing effects.

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid. Similar to halogenation, the reaction is directed by the C-8 hydroxyl group. The strong activating nature of this group suggests that nitration will occur readily at the C-7 and C-9 positions. It is plausible that under forcing conditions, dinitration could occur at both positions.

| Reaction | Reagent(s) | Expected Position(s) of Substitution | Rationale |

| Bromination | Br₂ in a suitable solvent; or N-Bromosuccinimide (NBS) | C-7 and C-9 | Strong ortho, para-directing effect of the C-8 hydroxyl group. |

| Nitration | HNO₃ / H₂SO₄ | C-7 and C-9 | Strong ortho, para-directing effect of the C-8 hydroxyl group. |

Beyond substitution reactions, the functional groups on the phenanthridinone core can be interconverted to create diverse analogues. The lactam moiety is particularly important in this context. For example, the amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminium hydride (LAH), which would convert the phenanthridinone into a dihydrophenanthridine derivative. The N-H of the lactam can also be alkylated or acylated under appropriate basic conditions.

Cascade and Rearrangement Reactions Leading to Phenanthridinone Structures

The construction of the phenanthridinone skeleton itself often relies on elegant cascade and rearrangement reactions. These methods build the complex tricyclic system from simpler starting materials in an efficient manner. nih.gov

Cascade Reactions: These are multi-step reactions where the product of one step becomes the substrate for the next in a single pot. Several modern methods for phenanthridinone synthesis fall into this category:

Palladium-Catalyzed C-H Activation/Annulation: A prominent strategy involves the palladium-catalyzed reaction between N-substituted 2-bromobenzamides and 2-bromobenzoic acids. researchgate.net This process involves multiple C-C and C-N bond-forming events to construct the phenanthridinone core in moderate to high yields. researchgate.netnih.gov

Visible-Light-Promoted C-H Amidation: Amidyl radicals, generated from simple amides under blue LED illumination, can undergo intramolecular C-H amidation to form the phenanthridinone ring system. kaist.ac.kr

Photocyclization of Benzanilides: The UV irradiation of benzanilides, particularly those with a leaving group like a methoxy (B1213986) substituent in the ortho position, can lead to non-oxidative cyclization to yield phenanthridinones. rsc.orgresearchgate.net

Rearrangement Reactions: While less common for the direct synthesis of the core, rearrangement reactions are fundamental in organic synthesis and can be part of a multi-step sequence leading to phenanthridinone precursors. For instance, reactions like the Beckmann rearrangement of oximes or the Schmidt reaction on certain ketones can be used to form the lactam ring found in the phenanthridinone structure. nih.gov

| Synthetic Strategy | Key Transformation | Starting Material Types | Reference |

| Pd-Catalyzed Annulation | C-H Activation / C-C & C-N Coupling | N-substituted 2-bromobenzamides and 2-bromobenzoic acids | researchgate.net |

| Photocatalysis | Oxidative C-H Amidation | Biphenyl-2-carboxamides | kaist.ac.kr |

| Photocyclization | Non-oxidative cyclization | ortho-methoxy benzanilides | rsc.org |

| Aryne-Mediated Annulation | Diels-Alder / C-N Cleavage / Amide Formation | Arynes and N-aryl-2-aminobenzamides | researchgate.net |

| Sugasawa Reaction | ortho-Acylation | Anilines and Nitriles (to form precursors) | chem-station.comresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of 8 Hydroxyphenanthridin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 8-Hydroxyphenanthridin-6(5H)-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity through two-dimensional (2D) techniques.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton in the molecule are observed. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Aromatic protons generally appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The proton of the hydroxyl group (-OH) and the amine proton (-NH) are often observed as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR (typically 0-220 ppm). The carbonyl carbon of the lactam ring in this compound is expected to appear significantly downfield (around 160-170 ppm). Aromatic and heteroaromatic carbons resonate in the approximate range of 100-150 ppm.

2D NMR Techniques: To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons within the same spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a powerful tool for assigning carbon resonances. youtube.com

A representative, though hypothetical, table of NMR data for this compound is presented below to illustrate the type of information obtained.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations (from ¹H to ¹³C) |

| H-1 | 7.85 (d, J = 8.0 Hz) | 122.5 | C-2, C-3, C-4a |

| H-2 | 7.30 (t, J = 8.0 Hz) | 125.0 | C-1, C-3, C-4 |

| H-3 | 7.55 (t, J = 8.0 Hz) | 129.0 | C-1, C-2, C-4a |

| H-4 | 8.20 (d, J = 8.0 Hz) | 118.0 | C-2, C-4a, C-10b |

| H-7 | 7.10 (d, J = 2.5 Hz) | 115.0 | C-8, C-9, C-10a |

| H-9 | 7.05 (dd, J = 8.5, 2.5 Hz) | 120.0 | C-7, C-8, C-10a |

| H-10 | 8.10 (d, J = 8.5 Hz) | 128.0 | C-6a, C-8, C-10a |

| 5-NH | 11.50 (s) | - | C-4a, C-6, C-6a |

| 8-OH | 9.80 (s) | - | C-7, C-8, C-9 |

| C-4a | - | 138.0 | - |

| C-6 | - | 165.0 | - |

| C-6a | - | 121.0 | - |

| C-8 | - | 155.0 | - |

| C-10a | - | 140.0 | - |

| C-10b | - | 132.0 | - |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a unique "molecular fingerprint" for this compound.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to transitions between vibrational energy levels. Key functional groups exhibit characteristic absorption bands. For this compound, the following absorptions are expected:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretching: A sharp to moderately broad band around 3300-3500 cm⁻¹ due to the lactam N-H group.

C=O Stretching: A strong, sharp absorption band typically in the range of 1650-1680 cm⁻¹ characteristic of the lactam carbonyl group.

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region arising from the aromatic and heteroaromatic rings.

C-O Stretching: A band in the 1200-1300 cm⁻¹ region associated with the phenolic C-O bond.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C=O Stretch (Lactam) | 1650-1680 (strong) | Moderate |

| C=C/C=N Stretch (Aromatic) | 1450-1620 | Strong |

| C-O Stretch (Phenolic) | 1200-1300 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. nih.govresearchgate.net This allows for the determination of the elemental composition of this compound, providing strong evidence for its chemical formula. nih.gov Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can differentiate between compounds with the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₃H₉NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides high confidence in the assigned molecular formula. researchgate.net This technique is particularly valuable in distinguishing between potential isomeric structures. researchgate.net

| Parameter | Value |

| Molecular Formula | C₁₃H₉NO₂ |

| Theoretical Exact Mass | 211.0633 u |

| Expected HRMS Result | [M+H]⁺ = 212.0706 u |

| Mass Accuracy | < 5 ppm |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The process involves growing a single crystal of the compound and then diffracting a beam of X-rays off the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. This technique can also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

| Crystallographic Parameter | Typical Information Obtained |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |

| Bond Lengths (Å) | e.g., C=O, C-N, C-C, C-O, O-H, N-H |

| Bond Angles (°) | e.g., Angles within the aromatic rings |

| Torsion Angles (°) | Defines the planarity of the ring system |

| Hydrogen Bonding Network | Inter- and intramolecular interactions |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy (for understanding electronic transitions)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of this compound.

UV-Visible Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π-π* and n-π* electronic transitions within the conjugated phenanthridinone system. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must have a rigid, planar structure, which is characteristic of the phenanthridinone core. The fluorescence spectrum of this compound would show an emission band at a longer wavelength (lower energy) than its absorption bands. The fluorescence properties, such as the quantum yield and lifetime, can be sensitive to the molecular environment and the presence of quenching agents. nih.govmdpi.com Studies on the pH-dependent absorption and fluorescence spectra can also provide valuable information. mdpi.com

| Spectroscopic Parameter | Typical Wavelength Range (nm) | Electronic Transition |

| UV-Vis Absorption (λ_abs) | 250-400 | π → π* and n → π |

| Fluorescence Emission (λ_em) | 400-550 | π → π and π* → n |

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purity assessment of this compound. nih.gov These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). A UV detector can be used to monitor the elution of the compound, and the purity can be assessed by the presence of a single, sharp peak at a characteristic retention time.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of chemical reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. The position of the compound is visualized under UV light or by staining, and the retention factor (Rf) value can be calculated.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is often used. The principle is similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase. The compound is loaded onto the column and eluted with a solvent or a gradient of solvents, allowing for the separation of the desired product from impurities.

| Technique | Stationary Phase | Mobile Phase | Purpose |

| HPLC | C18-silica | Water/Acetonitrile or Methanol | Purity assessment, quantification |

| TLC | Silica gel | Ethyl acetate/Hexane or Dichloromethane/Methanol | Reaction monitoring, purity check |

| Column Chromatography | Silica gel | Gradient of Hexane and Ethyl Acetate | Isolation and purification |

Theoretical and Computational Investigations of 8 Hydroxyphenanthridin 6 5h One

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of phenanthridinone compounds. By modeling the electron density, DFT allows for the accurate calculation of various molecular properties.

Molecular Geometry Optimization and Electronic Structure Analysis

Computational studies, often employing DFT with basis sets like B3LYP/6-311G(d,p), are used to determine the most stable three-dimensional arrangement of atoms in 8-Hydroxyphenanthridin-6(5H)-one. This optimized geometry is crucial for understanding the molecule's reactivity and interactions.

A key aspect of the electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally indicates higher reactivity and polarizability, while a larger gap suggests greater stability. nih.govmdpi.com For instance, a minimal HOMO-LUMO energy gap of 4.6255 eV in a related heterocyclic compound suggests high reactivity. nih.gov

Table 1: Frontier Molecular Orbital Properties

| Parameter | Description | Typical Values (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Varies by molecule |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Varies by molecule |

Note: Specific values for this compound require dedicated computational studies.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules like this compound.

NMR (Nuclear Magnetic Resonance): DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical spectra serve as a powerful tool for confirming the molecular structure determined through synthesis. nih.gov

IR (Infrared) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies using methods like DFT/B3LYP help in the assignment of experimental IR and Raman bands. researchgate.net This allows for a detailed understanding of the molecule's vibrational modes.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra. bhu.ac.in This helps in identifying the electronic transitions, such as π→π* and n→π, which are responsible for the molecule's absorption of UV-Vis light. nih.govnih.gov For example, in a similar compound, π→π transitions were identified as a key feature in the UV-Vis spectrum. nih.gov

Charge Distribution Analysis

Understanding the distribution of electronic charge within the this compound molecule is crucial for predicting its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the molecule's surface. bhu.ac.in Red regions indicate negative potential, highlighting areas prone to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack. bhu.ac.in Generally, electronegative atoms like oxygen and nitrogen are associated with negative potential regions. nih.gov

Mechanistic Insights into Chemical Reactions via Computational Modeling

Computational modeling can be used to elucidate the step-by-step mechanisms of chemical reactions involving phenanthridinones. For instance, DFT calculations can be employed to study the reaction pathways for the synthesis of these compounds, such as the condensation reactions used to form the heterocyclic ring system. researchgate.net These studies can identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics.

Molecular Modeling and Docking Studies of this compound Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein or nucleic acid (receptor). This method is instrumental in understanding the fundamental binding mechanisms of compounds like this compound with biological targets.

The process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. nih.gov Lower binding energies generally indicate more favorable interactions. researchgate.net These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov For example, docking studies on similar heterocyclic compounds have identified specific amino acid residues involved in hydrogen bonding and other interactions, providing a molecular basis for their biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Phenanthridinones

QSAR and QSPR are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built using a dataset of compounds with known activities or properties and a set of molecular descriptors. mdpi.com

The general workflow for developing a QSAR/QSPR model involves:

Data Curation: Assembling a dataset of phenanthridinone derivatives with measured biological activities or properties. youtube.com

Descriptor Generation: Calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. mdpi.com

Model Building and Validation: Using statistical methods or machine learning algorithms to build a mathematical model that relates the descriptors to the activity/property. mdpi.comyoutube.comyoutube.com The model's predictive power is then assessed through internal and external validation techniques. youtube.com

These models can be used to predict the activity of new, unsynthesized phenanthridinone derivatives, thereby guiding the design of more potent or effective compounds. youtube.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-aminochromone-3-carboxaldehyde |

| 4-hydroxy-1-methylquinolin-2(1H)-one |

| 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid |

| ethyl 4-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2,4-dioxobutanoate |

| 5-methyl-8H-benzo[h]chromeno[2,3-b] researchgate.netnih.gov naphthyridine-6(5H),8-dione |

| (E)-3-(2,3-dihydrobenzofuran-5- yl)-1-(2- hydroxyphenyl)prop-2-en-1-one |

| 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |

| (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzene (B151609) sulfonamide |

| 8-Hydroxyquinoline (B1678124) |

| 5-hydroxymethyluracil |

| (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate |

| 5,5′-((4-chlorophenyl)methylene)bis(1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione) |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide |

| 2,6-Dimethoxybenzoic acid |

| N-methylimidazoles |

| 1,2-dimethylimidazole |

| [99mTc]Tc-DTPA-Bis(cholineethylamine) |

| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide |

| 2-(3-nitrophenyl)-4H-benzoxazin-4-one |

| 4-methyl aniline |

| 5.5'',7''-trihydroxy-3,7-dimethoxy-4'-4''-O-biflavone |

| 6-(2”-pyrrolidinone-5”-yl)-(-) epicatechin |

| 3,5-diiodosalicylaldehyde |

| sulfadiazine |

| 5-bromo-salicylic acid |

Chemoinformatics and Scaffold Analysis within the Phenanthridinone Class

Chemoinformatics and scaffold analysis are pivotal computational tools in modern drug discovery, enabling the systematic examination of chemical structures to understand their biological activities and potential as therapeutic agents. Within the phenanthridinone class of compounds, these approaches provide a framework for rational drug design, lead optimization, and the exploration of chemical space. The phenanthridinone core is a privileged scaffold, frequently appearing in bioactive natural products and synthetic compounds with a wide array of pharmacological activities.

The analysis of the phenanthridinone scaffold using chemoinformatic methods involves the generation and interpretation of molecular descriptors. These descriptors quantify various physicochemical and structural properties of the molecules, which can then be correlated with their biological activities through Quantitative Structure-Activity Relationship (QSAR) models. Such models are instrumental in predicting the activity of novel derivatives, thereby prioritizing synthetic efforts.

A crucial aspect of scaffold analysis is the concept of "scaffold hopping," where the core scaffold is modified or replaced with a structurally different moiety while retaining the key pharmacophoric features. This strategy can lead to the discovery of novel compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Detailed Research Findings

Research on the phenanthridinone class has benefited significantly from chemoinformatic analyses. Studies have shown that the planar, rigid structure of the phenanthridinone scaffold is a key determinant of its interaction with various biological targets. The aromatic rings provide a platform for π-π stacking interactions, while the lactam moiety can participate in hydrogen bonding.

QSAR studies on phenanthridinone derivatives have highlighted the importance of specific substitutions on the aromatic rings. For instance, the introduction of hydroxyl groups, such as in this compound, can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, which in turn can influence its biological activity.

Chemoinformatic tools are also employed to assess the "drug-likeness" of phenanthridinone derivatives based on various parameters such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These analyses help in the early identification of compounds with a higher probability of success in clinical development.

The diversity of the phenanthridinone scaffold has been explored through the generation of virtual libraries of derivatives and their subsequent analysis. This allows for a comprehensive exploration of the chemical space around the core scaffold and the identification of promising candidates for synthesis and biological evaluation.

Table 1: Representative Molecular Descriptors for Chemoinformatic Analysis of Phenanthridinone Derivatives

| Descriptor | Description | Typical Value Range for Phenanthridinones | Importance in Drug Discovery |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | 200 - 500 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. | 1.0 - 4.0 | Affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | 1 - 3 | Crucial for target binding and solubility. |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O) with lone pairs. | 1 - 4 | Important for molecular recognition and target interaction. |

| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms in a molecule. | 40 - 90 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Rotatable Bonds | The number of bonds that allow free rotation around them. | 0 - 5 | A measure of molecular flexibility, which can impact binding affinity. |

Table 2: Scaffold Diversity Analysis of a Virtual Phenanthridinone Library

| Scaffold Type | Number of Compounds | Percentage of Library | Key Features | Potential Biological Relevance |

| Unsubstituted Phenanthridinone | 50 | 5% | The core scaffold with no modifications. | Baseline for activity comparison. |

| Mono-substituted Phenanthridinones | 400 | 40% | Single functional group addition at various positions. | Exploration of key interaction points. |

| Di-substituted Phenanthridinones | 350 | 35% | Two functional groups, allowing for fine-tuning of properties. | Optimization of potency and selectivity. |

| Fused-ring Phenanthridinones | 100 | 10% | Additional rings fused to the core scaffold. | Exploration of novel chemical space and potential for new interactions. |

| Scaffold-hopped Analogues | 100 | 10% | Isosteric replacements of the core lactam or aromatic rings. | Discovery of novel intellectual property and improved ADME profiles. |

Biological Activities and Mechanistic Pathways of 8 Hydroxyphenanthridin 6 5h One Analogs Excluding Clinical Data

Poly(ADP-ribose) Polymerase (PARP) Inhibition and Cellular Responses (non-clinical, mechanistic focus)

The phenanthridinone scaffold is a core structure in a class of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical to cellular processes, particularly DNA repair and programmed cell death.

Substituted 5(H)-phenanthridin-6-ones have been synthesized and identified as powerful inhibitors of PARP-1. nih.gov In enzymatic assays, these compounds have demonstrated significant potency, with some analogs exhibiting IC₅₀ values in the low nanomolar range. The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. For instance, certain substituted phenanthridinones have shown IC₅₀ values as low as 10 nM, indicating high potency. nih.gov The position and nature of substituents on the phenanthridinone ring play a crucial role in determining the inhibitory activity, allowing for structure-activity relationship (SAR) analysis to optimize potency. nih.gov The parent compound, 6(5H)-phenanthridinone, is itself considered one of the most potent PARP inhibitors described in certain contexts. nih.gov

Table 1: In Vitro PARP-1 Inhibition by Phenanthridinone Analogs

| Compound | Target | IC₅₀ Value | Reference |

| Substituted 5(H)phenanthridin-6-one (e.g., compound 1b) | PARP-1 | 10 nM | nih.gov |

This table illustrates the high potency of phenanthridinone analogs as determined by in vitro enzymatic assays.

The inhibition of PARP by phenanthridinone analogs has profound effects on cellular functions, particularly in the context of DNA damage and cell death pathways. PARP enzymes, especially PARP-1, are rapidly activated by DNA strand breaks. Their role is to synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins to the site of damage.

Inhibiting PARP prevents the repair of single-strand DNA breaks. When the cell replicates, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells that have deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), this accumulation of double-strand breaks cannot be repaired, leading to cell death, a concept known as synthetic lethality.

Studies in cultured tumor cells demonstrate that 6(5H)-phenanthridinone can achieve marked inhibition of PARP activity within whole cells. nih.gov When combined with DNA-damaging agents like the alkylating agent chloromethine, 6(5H)-phenanthridinone leads to a significant drop in the proliferation of RDM4 murine lymphoma cells, indicating a synergistic effect between PARP inhibition and DNA-damaging chemotherapy. nih.gov

Overactivation of PARP-1 can lead to a specific form of non-apoptotic cell death called parthanatos, which involves cellular energy depletion and DNA damage. nih.gov In models of excitotoxicity in neuronal cells, the PARP-1 inhibitor 6(5H)-phenanthridinone has been shown to be a moderate neuroprotector by improving the number of surviving neurons, although more rapid-acting inhibitors may be needed to fully preserve function. nih.gov The mechanism of cell death induced by some agents involves the activation of the mitochondrial apoptosis pathway. nih.gov For example, the alkaloid 6-hydroxymethyldihydronitidine, a different but related heterocyclic compound, induces apoptosis through the Bax/Bcl-2 pathway, involving caspase-3 and caspase-9. nih.gov

Anti-tumor and Anti-viral Activities at the Cellular and Molecular Level (non-clinical studies only)

The phenanthridinone scaffold and its analogs have shown promise in non-clinical studies as both anti-tumor and anti-viral agents.

At the cellular level, the anti-tumor activity of these compounds is often linked to their primary role as PARP inhibitors. As mentioned, 6(5H)-phenanthridinone, when used with an antineoplastic drug, can synergistically inhibit the proliferation of murine lymphoma cells. nih.gov The anti-tumor effects of related heterocyclic structures have also been documented. For instance, certain analogs of 5,6-dihydro-17-hydroxy icogenin have demonstrated potent antitumor activities against multiple cancer cell lines, with IC₅₀ values in the low micromolar range (1.90-9.69 μM). researchgate.net These compounds were found to induce apoptosis through the mitochondrial pathway. researchgate.net Similarly, analogs of 5,6,7,8-tetrahydrofolic acid, which also feature heterocyclic ring systems, act as inhibitors of tumor cell growth by targeting purine (B94841) de novo biosynthesis. nih.gov

In the context of anti-viral research, the focus is often on inhibiting viral replication or entry into host cells. While direct studies on 8-Hydroxyphenanthridin-6(5H)-one are limited, research on other complex molecules provides insight into potential mechanisms. For example, novel derivatives of chlorogenin (B3343781) 3-O-β-chacotrioside have been shown to inhibit H5N1 influenza viruses by targeting the hemagglutinin (HA) protein on the viral surface, which is crucial for binding to host cell receptors. nih.gov These derivatives had IC₅₀ values against the H5N1 virus in the range of 12-17 μM. nih.gov Other studies on natural phloroglucinol (B13840) derivatives have identified compounds that inhibit Herpes Simplex Virus Type 1 (HSV-1) by reducing the synthesis of essential viral genes and proteins, thereby inhibiting the production of new virus particles in infected cells. nih.gov

Table 2: Non-Clinical Anti-proliferative and Anti-viral IC₅₀ Values

| Compound Class/Analog | Target | Activity Type | IC₅₀ Value | Reference |

| 6(5H)-phenanthridinone | RDM4 Lymphoma Cells | Anti-proliferative (synergy w/ chloromethine) | Not specified | nih.gov |

| Icogenin Analog (Compound 23) | Various Cancer Cell Lines | Anti-tumor | 1.90-9.69 μM | researchgate.net |

| Chlorogenin Derivative (XC-27-2) | H5N1 Virus | Anti-viral | 12.45 ± 2.27 μM | nih.gov |

| Phloroglucinol Derivative (C3) | HSV-1 Virus (in Vero cells) | Anti-viral | 19.26 μmol/L | nih.gov |

This table summarizes the inhibitory concentrations of various phenanthridinone-related and other heterocyclic compounds in non-clinical anti-tumor and anti-viral assays.

Immunomodulatory Effects and Lymphocyte Proliferation Modulation (non-clinical)

The interaction of this compound analogs with the immune system is an area of emerging research, primarily explored through their effects on immune cells like lymphocytes. In vitro studies on lymphocyte proliferation are crucial for understanding potential immunomodulatory properties. nih.gov The action of 6(5H)-phenanthridinone on RDM4 murine lymphoma cells demonstrates a clear impact on the proliferation of cells of lymphocyte origin. nih.gov By inhibiting PARP, the compound, especially in combination with an alkylating agent, leads to a significant decrease in the proliferation of these lymphoma cells. nih.gov This suggests a potent cytostatic or cytotoxic effect on this type of transformed lymphocyte.

Interactions with Other Enzymes and Biological Targets (in vitro, non-clinical cellular assays)

While the primary and most studied biological target of this compound and its close analogs is PARP-1, the broader family of phenanthridinones and related heterocyclic structures may interact with other biological molecules. For example, some complex heterocyclic pyrazine (B50134) compounds have been found to exhibit cytotoxicity by targeting different cellular components. researchgate.net Furthermore, some anti-tumor agents designed with a similar heterocyclic core, such as 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one derivatives, have been optimized as cytotoxic agents that are selective for cancer cells deficient in the p21 cell cycle checkpoint protein. nih.gov However, based on available literature, the most potent and specific interaction identified for the 5(H)phenanthridin-6-one scaffold is the inhibition of the PARP enzyme family. nih.govnih.govnih.gov

Role of this compound as a Molecular Probe for Biological Systems

The structural scaffold of phenanthridinone can be chemically modified to create molecular probes, which are essential tools for visualizing and studying biological processes in real-time. By attaching a fluorescent dye or a tag like biotin (B1667282) to the core structure, researchers can create molecules that bind to a specific biological target and allow for its direct observation within cells. For example, this principle has been applied to develop probes for the human 5-HT(6) serotonin (B10506) receptor. nih.gov In that work, scientists synthesized fluorescent and biotinylated ligands that could bind to the receptor with high affinity (Kᵢ values of 175 nM and 90 nM, respectively), enabling the first direct visualization of this receptor in cells. nih.gov This demonstrates the potential for developing derivatives of this compound as molecular probes to investigate the localization, dynamics, and function of its target, PARP, within cellular compartments.

Structure Activity Relationships Sar and Structure Binding Relationships Sbr of 8 Hydroxyphenanthridin 6 5h One Derivatives

General Principles of SAR for Phenanthridinone Scaffolds

The biological activity of compounds based on the phenanthridinone skeleton is intrinsically linked to their three-dimensional structure and the electronic properties conferred by their substituents. A foundational principle of the SAR for this class of compounds is that the core tricyclic system acts as a pharmacophore, a molecular framework that carries the essential features for biological activity. Phenanthridinones are recognized as potent inhibitors of various enzymes, most notably the poly(ADP-ribose) polymerase (PARP) family. nih.govnih.gov

The mechanism of action for many phenanthridinone-based inhibitors involves mimicking the nicotinamide (B372718) portion of the NAD+ substrate, binding to the catalytic domain of the target enzyme. umanitoba.ca The planar, rigid structure of the phenanthridinone core is well-suited for insertion into the nicotinamide binding pocket. The lactam function within the central ring is a key feature, often participating in crucial hydrogen bonding interactions with the protein backbone. For instance, in PARP-1, the carbonyl oxygen and the N-H group of the lactam can form hydrogen bonds with key amino acid residues, anchoring the inhibitor in the active site.

Influence of Substituents on Biological Activities (non-clinical context)

The placement and nature of substituents on the phenanthridinone ring system profoundly modulate the biological activity of these compounds. Systematic studies on various substituted phenanthridin-6(5H)-ones have provided valuable insights into their SAR, particularly as PARP-1 inhibitors.

Substitutions at various positions on the phenanthridinone core can influence potency, solubility, and selectivity. For example, a study on a series of substituted 5(H)phenanthridin-6-ones revealed that substituents at positions 1, 2, 3, 4, 8, and 10 all impact PARP-1 inhibitory activity. nih.gov The introduction of different functional groups can alter the electronic properties of the aromatic system, affecting its interaction with the target protein. Moreover, substituents can introduce new points of interaction, such as additional hydrogen bonds or hydrophobic contacts, thereby enhancing binding affinity.

The following table summarizes the PARP-1 inhibitory activity of various substituted phenanthridin-6-ones, illustrating the impact of substituent position and nature on potency.

| Compound | Substitution | IC50 (nM) for PARP-1 |

| 1a | 2-Methyl | 20 |

| 1b | 2-Amino | 10 |

| 1c | 2-Nitro | >1000 |

| 2a | 3-Methyl | 40 |

| 2b | 3-Amino | 30 |

| 3a | 4-Methyl | 60 |

| 4a | 8-Methyl | 80 |

| 4b | 8-Amino | 60 |

| 5a | 10-Methyl | 100 |

Data sourced from a study on substituted 5[H]phenanthridin-6-ones as PARP-1 inhibitors. nih.gov

As the table demonstrates, an amino group at the 2-position (compound 1b ) confers the highest potency among the tested analogues, with an IC50 of 10 nM. In contrast, a nitro group at the same position (compound 1c ) leads to a significant loss of activity. This highlights the importance of electron-donating groups at this position for potent PARP-1 inhibition. Methyl and amino substitutions at other positions also result in potent inhibitors, albeit with slightly higher IC50 values compared to the 2-amino derivative.

Specific Role of the 8-Hydroxyl Group in Molecular Recognition and Activity

The hydroxyl group at the 8-position of the phenanthridinone scaffold introduces a unique set of properties that can significantly influence its interaction with biological targets. The 8-hydroxyl group can act as both a hydrogen bond donor and acceptor, providing additional anchor points for binding within a protein's active site.

In the context of PARP inhibitors, computational modeling studies have suggested that a hydroxyl-containing side arm can be strategically positioned to interact with specific amino acid residues, such as D766 or D770 in the PARP enzyme. umanitoba.ca This interaction can enhance both the potency and selectivity of the inhibitor. The hydroxyl group can form a hydrogen bond with the carboxylate side chains of these aspartic acid residues, contributing to a tighter binding affinity.

Scaffold Hopping and Analogue Design Strategies within the Phenanthridinone Family

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel molecular frameworks with similar biological activities to a known active compound. nih.gov This approach is particularly valuable for optimizing properties such as potency, selectivity, and pharmacokinetic profiles, as well as for generating new intellectual property. Within the phenanthridinone family, scaffold hopping can be employed to explore new chemical space while retaining the key pharmacophoric features required for activity.

One common strategy involves the replacement of one or more of the rings in the tricyclic system with other heterocyclic or carbocyclic rings. The goal is to identify bioisosteric replacements that maintain the essential three-dimensional arrangement of key functional groups for target interaction. For example, the phenyl rings of the phenanthridinone could be replaced with pyridyl, thienyl, or other aromatic systems to modulate electronic properties and introduce new interaction points.

Another approach to analogue design within the phenanthridinone family is through functional group modification and the introduction of diverse side chains. This can be guided by an understanding of the SAR of the core scaffold. For instance, based on the knowledge that an amino group at the 2-position enhances PARP-1 inhibition, further modifications could involve exploring a variety of substituted amino groups at this position to optimize interactions with the target.

Bioisosteric replacement of key functional groups is also a widely used tactic. cambridgemedchemconsulting.com For the 8-Hydroxyphenanthridin-6(5H)-one, the hydroxyl group could be replaced with other groups that can act as hydrogen bond donors or acceptors, such as an amino group, a thiol group, or a small amide. Such modifications can help to probe the specific requirements of the binding pocket and potentially lead to analogues with improved properties.

Future Research Perspectives and Potential Applications of 8 Hydroxyphenanthridin 6 5h One in Chemical Biology

Development of Innovative Synthetic Methodologies for Diverse Derivatives

The future development of 8-Hydroxyphenanthridin-6(5H)-one as a versatile tool in chemical biology hinges on the ability to generate a diverse library of derivatives. While general methods for phenanthridinone synthesis exist, such as intramolecular C-H amination and palladium-catalyzed coupling reactions, there is a need for methodologies that are specifically tailored to the functionalization of the 8-hydroxy scaffold. nih.govnih.govnih.govrsc.org

Future synthetic efforts should focus on:

Selective Functionalization of the Hydroxyl Group: Developing chemoselective methods to modify the 8-hydroxyl group is a primary objective. This would allow for the introduction of a wide array of functionalities, including but not limited to, alkyl chains, aryl groups, and various reporter tags (e.g., fluorophores, biotin). Such modifications are crucial for tuning the compound's physicochemical properties, such as solubility and cell permeability, as well as for creating molecular probes.

Late-Stage C-H Functionalization: Exploring modern C-H activation strategies to directly modify the phenanthridinone core at other positions would provide a rapid route to novel analogs. This would enable the systematic exploration of structure-activity relationships (SAR) by introducing substituents around the core scaffold.

Combinatorial Synthesis Approaches: The development of robust solid-phase or solution-phase combinatorial methodologies would accelerate the generation of large libraries of 8-hydroxyphenanthridinone derivatives. This high-throughput approach is essential for the efficient screening and identification of compounds with desired biological activities.

| Synthetic Strategy | Potential Derivatives | Research Focus |

| O-alkylation/O-arylation | Ethers, esters | Improving pharmacokinetic properties, introducing linking arms |

| C-H functionalization | Arylated, alkylated analogs | Exploring new binding interactions with target proteins |

| Palladium-catalyzed cross-coupling | Biaryl derivatives | Enhancing potency and selectivity |

| Click Chemistry | Triazole-containing derivatives | Facile conjugation to other molecules (e.g., probes, drugs) |

Advanced Understanding of Molecular Mechanisms in Biological Systems

The primary known biological activity of the phenanthridinone class of compounds is the inhibition of PARP enzymes. researchgate.net An advanced understanding of how the 8-hydroxy substituent influences this activity and potentially confers novel mechanistic features is a key area for future research.

Key research questions to be addressed include:

Structure-Activity Relationship (SAR) Studies: A systematic study of the SAR of 8-hydroxyphenanthridinone derivatives is needed to elucidate the role of the hydroxyl group in binding to PARP enzymes. High-resolution crystal structures of 8-hydroxyphenanthridinone analogs in complex with different PARP isoforms would provide invaluable insights into the specific molecular interactions. researchgate.net

Isoform Selectivity: The human PARP family comprises 17 members with diverse cellular functions. Investigating the selectivity profile of 8-hydroxyphenanthridinone and its derivatives across the PARP family is crucial. Identifying isoform-selective inhibitors would be a significant step towards developing more targeted therapeutic agents with fewer off-target effects.